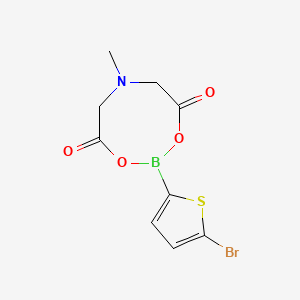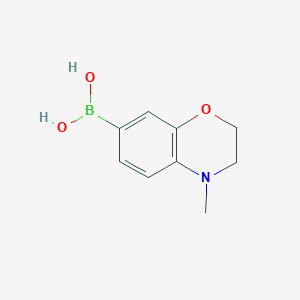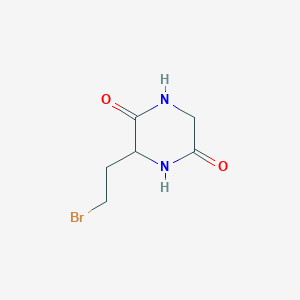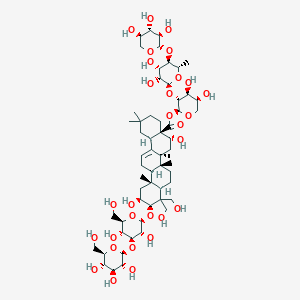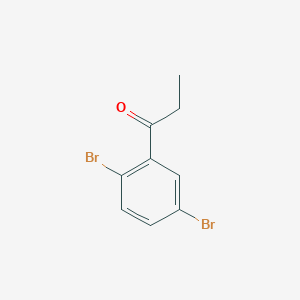![molecular formula C23H17N3 B1503856 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-75-1](/img/structure/B1503856.png)
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole
Vue d'ensemble
Description
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a type of triazole, which is a class of nitrogen-containing heterocyclic compounds . Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .
Synthesis Analysis
Triazoles can be prepared using several methods. One common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition, where an azide and an alkyne react at high temperature to form a ring . To selectively prepare a desired isomer, metal catalysts are employed . For instance, copper-catalysed azide-alkyne cycloaddition (CuAAC) selects for the formation of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is characterized by a five-membered ring of two carbon atoms and three nitrogen atoms . The positioning of the nitrogen atoms within the ring can exhibit substantial isomerism .Chemical Reactions Analysis
Triazoles are versatile compounds that can undergo various chemical reactions. They can accommodate a broad range of substituents around their core structures, paving the way for the construction of diverse novel bioactive molecules . They can also form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .Safety And Hazards
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-2-8-17(9-3-1)23-16-26(25-24-23)15-22-20-12-6-4-10-18(20)14-19-11-5-7-13-21(19)22/h1-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMISXSMUISSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679378 | |
| Record name | 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole | |
CAS RN |
1019335-75-1 | |
| Record name | 1-[(Anthracen-9-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



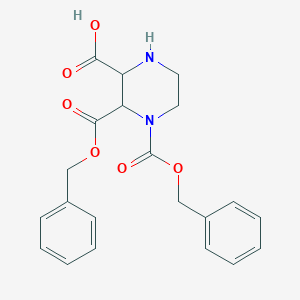
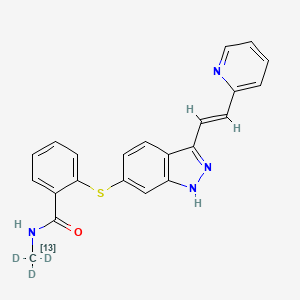
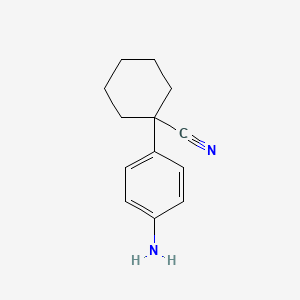
![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
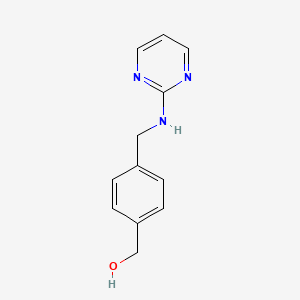
![Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate](/img/structure/B1503784.png)
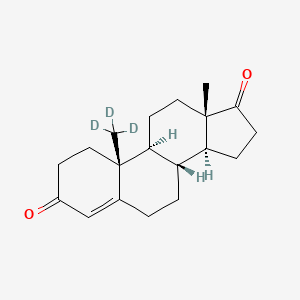
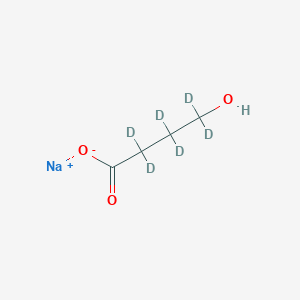
![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
